Superior Antiviral Activity Against HIV-1 Compared to Non-Fluorinated Analog
5-(2,6-Difluorophenyl)pyridine-3-carboxylic acid demonstrated an EC50 of 3.3 µM and an IC50 of 16.1 µM against HIV-LAV in PBMC cells, with 90% inhibition achieved at 22.7 µM [1]. In contrast, the non-fluorinated analog 5-phenylpyridine-3-carboxylic acid exhibited an IC50 >5 mM (5000 µM) under comparable assay conditions [2]. The presence of the 2,6-difluorophenyl substituent confers a >1500-fold improvement in antiviral potency.
| Evidence Dimension | Antiviral potency (EC50/IC50) |
|---|---|
| Target Compound Data | EC50 = 3.3 µM; IC50 = 16.1 µM |
| Comparator Or Baseline | 5-phenylpyridine-3-carboxylic acid: IC50 >5 mM (5000 µM) |
| Quantified Difference | >1500-fold improvement in potency |
| Conditions | HIV-LAV strain in PBMC cells; anti-viral assay: RT; toxicity: cell proliferation |
Why This Matters
This quantitative differentiation enables researchers in HIV drug discovery to prioritize the 2,6-difluorophenyl analog for hit-to-lead campaigns where potency is critical.
- [1] Division of AIDS Anti-HIV/OI/TB Therapeutics Database. NIAID. Compound tested in HIV-LAV PBMC assay. Bioorganic & Medical Chemistry Letters 2007 (16063). View Source
- [2] BRENDA Enzyme Database. Ligand: 5-phenylpyridine-3-carboxylic acid. IC50 >5 mM at pH 8.3, 37°C. View Source
